molecular formula C10H12O3 B14751858 Methyl 2-phenylethyl carbonate CAS No. 1796-66-3

Methyl 2-phenylethyl carbonate

Cat. No.: B14751858
CAS No.: 1796-66-3
M. Wt: 180.20 g/mol
InChI Key: YXQBHCNZZMLGKW-UHFFFAOYSA-N
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Description

Methyl 2-phenylethyl carbonate is an organic ester compound formed by the reaction of 2-phenylethanol with methyl chloroformate. Its molecular formula is C₁₀H₁₂O₃, consisting of a phenylethyl group (C₆H₅-CH₂-CH₂-) linked via a carbonate group (-O-CO-O-) to a methyl group.

The carbonate group imparts distinct physicochemical properties, such as moderate polarity and stability under neutral conditions. Its molecular weight is 180.20 g/mol, with a structure that balances hydrophobicity (from the phenyl group) and mild polarity (from the carbonate) .

Properties

CAS No.

1796-66-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-phenylethyl carbonate

InChI

InChI=1S/C10H12O3/c1-12-10(11)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

YXQBHCNZZMLGKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenylethyl carbonate can be synthesized through the reaction of methyl chloroformate with 2-phenylethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of activated carbonates, such as bis(methylsalicyl) carbonate, can enhance the reactivity and reduce the reaction time, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-phenylethanol and carbon dioxide.

    Reduction: Reduction of the carbonate group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-phenylethanol.

    Substitution: The carbonate group can be substituted with other nucleophiles, such as amines, to form carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base.

Major Products

    Hydrolysis: 2-phenylethanol and carbon dioxide.

    Reduction: 2-phenylethanol.

    Substitution: Carbamate derivatives.

Scientific Research Applications

Methyl 2-phenylethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenylethyl carbonate involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Stability Profile
This compound C₁₀H₁₂O₃ 180.20 Carbonate ester Fragrances, organic synthesis Stable in neutral conditions
2-Phenylethyl acetate C₁₀H₁₂O₂ 164.20 Acetate ester Flavoring agents, fermentation byproducts Hydrolyzes under strong bases
Methyl benzoylformate C₉H₈O₃ 164.16 Keto-ester Pharmaceutical intermediates Sensitive to oxidation
Methyl 2-hydroxy-2-phenylacetate C₉H₁₀O₃ 166.18 Hydroxy ester Chiral synthesis, polymer additives Prone to hydrogen bonding

Key Observations:

Functional Group Differences :

  • Carbonate vs. Acetate : this compound contains a carbonate group (-O-CO-O-), which confers greater thermal stability compared to the acetate group (-O-CO-CH₃) in 2-phenylethyl acetate. However, acetates are more hydrolytically labile under basic conditions .
  • Hydroxy vs. Carbonate : Methyl 2-hydroxy-2-phenylacetate includes a hydroxyl group, increasing its polarity and hydrogen-bonding capacity, making it suitable for chiral resolutions. In contrast, the carbonate lacks this feature but offers better lipophilicity .

Molecular Weight and Volatility :

  • This compound (180.20 g/mol) has a higher molecular weight than 2-phenylethyl acetate (164.20 g/mol), reducing its volatility. This property makes it preferable in long-lasting fragrance formulations .

Applications: Fragrance Industry: Both this compound and 2-phenylethyl acetate contribute to floral/fruity notes, but the carbonate’s stability extends its use in high-temperature processes . Synthetic Chemistry: Methyl benzoylformate’s keto group enables its use in ketone-based reactions, whereas this compound serves as a protecting group in organic synthesis .

Stability :

  • Carbonate esters are generally resistant to hydrolysis in neutral environments but degrade under acidic conditions. Acetates hydrolyze more readily, releasing acetic acid, which is utilized in fermentation pathways (e.g., 2-phenylethyl acetate biosynthesis from phenylalanine in yeast) .

Research Findings and Industrial Relevance

  • Metabolite Pathways: 2-Phenylethyl acetate is a well-documented metabolite in S. cerevisiae fermentation, linked to phenylalanine catabolism .
  • Material Science : The carbonate’s stability under moderate conditions supports its use in polymer plasticizers and specialty solvents, as seen in cyclohexyl carbonate derivatives .
  • Toxicity and Safety: While phenylethyl derivatives are generally low in acute toxicity, mercury-containing analogues (e.g., chloro[2-(dimethylamino)-2-phenylethyl]mercury) highlight the importance of structural specificity in safety evaluations .

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